

The Strategic Value of Heterocyclic Scaffolds in Therapeutics

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Compound of Interest

Compound Name: 4-((6-Bromopyridin-3-yl)methyl)morpholine

Cat. No.: B1359722

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In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among these, the morpholine ring is recognized as a "privileged structure."^{[1][2]} Its inclusion in a drug candidate's structure is a well-established strategy to enhance critical pharmacokinetic properties. The morpholine group's weak basicity ($pK_a \approx 8.7$), conformational flexibility, and ability to participate in hydrogen bonding can significantly improve a molecule's aqueous solubility, metabolic stability, and overall bioavailability.^[1] A 2023 analysis of U.S. FDA-approved drugs from the preceding decade found that 14 contained a morpholine ring, with half of them being anticancer agents.^[1]

Paired with the morpholine is the pyridine ring, another cornerstone of medicinal chemistry. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be crucial for target engagement. When substituted with a halogen, such as bromine, the pyridine ring becomes a versatile platform for introducing molecular diversity through a wide array of cross-coupling reactions.

4-((6-Bromopyridin-3-yl)methyl)morpholine strategically combines these two powerful motifs. It serves not as an end-product therapeutic but as a high-value intermediate or scaffold, offering chemists a reliable starting point for constructing complex molecules with desirable drug-like properties.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is critical for reproducibility and regulatory compliance. The compound is defined by a unique CAS Registry Number and several systematic names and identifiers.

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 4-[(6-bromopyridin-3-yl)methyl]morpholine |
| Synonyms | 2-bromo-5-(morpholinomethyl)-pyridine[3][4] |
| CAS Number | 364793-93-1[5] |
| Molecular Formula | C ₁₀ H ₁₃ BrN ₂ O[6] |
| Molecular Weight | 257.13 g/mol [4] |
| Canonical SMILES | C1COCCN1CC2=CN=C(C=C2)Br |

Physicochemical and Safety Properties

The physical properties and safety profile dictate the handling, storage, and application of the compound in a laboratory setting. While extensive experimental data is not publicly available, key properties can be summarized from supplier safety data sheets (SDS).

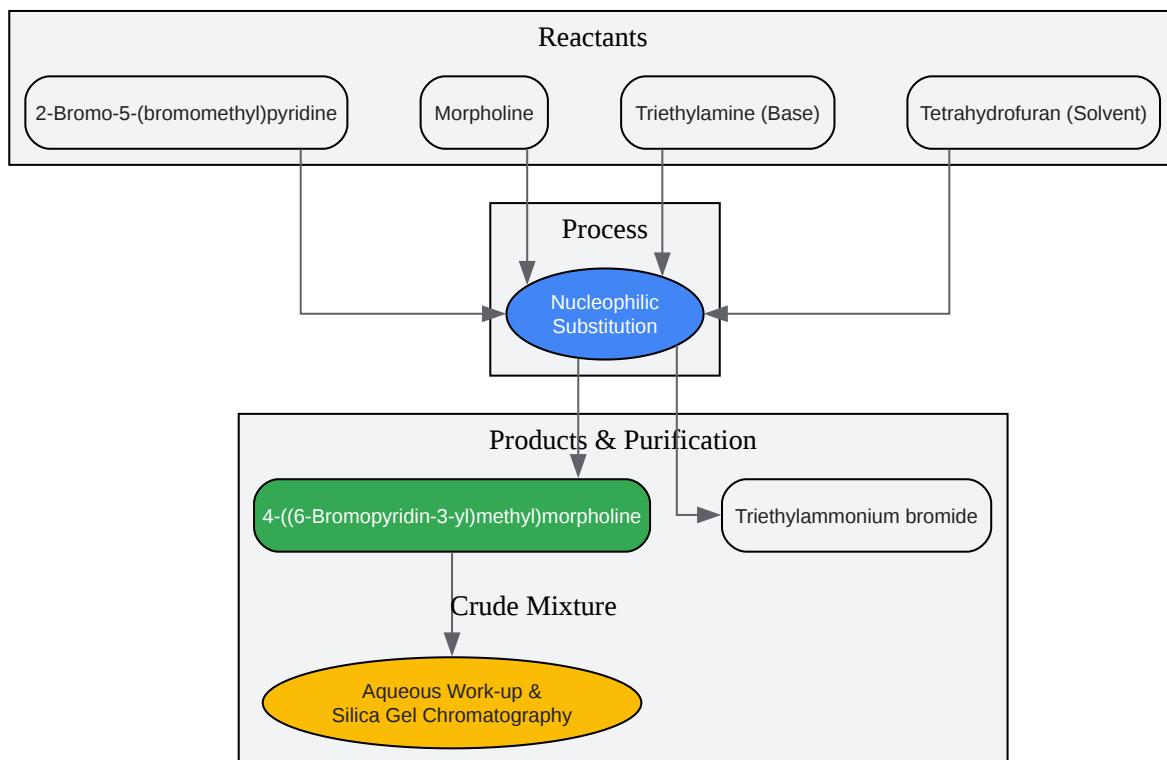
| Property | Value / Information |
|----------------|---|
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol |
| Reactivity | No specific reactivity data available; stable under recommended storage conditions[3] |
| Storage | Store in a cool, dry place, under an inert atmosphere |
| Hazard Summary | Limited toxicological data is available. Standard laboratory precautions are required.[3] |

Synthesis and Purification Protocol

The synthesis of **4-((6-Bromopyridin-3-yl)methyl)morpholine** is most efficiently achieved via nucleophilic substitution. This process involves the reaction of a brominated pyridine electrophile with morpholine, which acts as the nucleophile.

Synthetic Workflow

The logical flow for the synthesis begins with a suitable starting material, such as 2-bromo-5-(bromomethyl)pyridine, which is then reacted with morpholine in the presence of a base to yield the final product.



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Caption: Synthetic workflow for **4-((6-Bromopyridin-3-yl)methyl)morpholine**.

Step-by-Step Experimental Protocol

- Reaction Setup: To a solution of 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add morpholine (1.2 eq) followed by triethylamine (1.5 eq).
 - Causality: Triethylamine acts as a non-nucleophilic base to quench the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of morpholine and driving the reaction to completion. THF is chosen as a solvent for its ability to dissolve the reactants and its relative inertness.
- Reaction Execution: Stir the reaction mixture at ambient temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Aqueous Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
 - Self-Validation: The aqueous washes are critical for removing the triethylammonium bromide salt and any excess morpholine, simplifying the subsequent purification step.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **4-((6-Bromopyridin-3-yl)methyl)morpholine**.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly characteristic. It should feature distinct signals for the three aromatic protons on the pyridine ring, a sharp singlet corresponding to the two protons of the central methylene

bridge (-CH₂-), and two multiplets (often appearing as triplets) for the eight protons of the morpholine ring.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z 258.0. A key validation is the isotopic pattern characteristic of a monobrominated compound, where two peaks of nearly equal intensity appear one mass unit apart (e.g., at m/z 257 and 259 for the M⁺ ion).
- ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should reveal 10 distinct carbon signals, corresponding to the 5 carbons of the pyridine ring, the methylene bridge carbon, and the 4 carbons of the morpholine ring (where two are chemically equivalent).

Chemical Reactivity and Strategic Utility

The true value of **4-((6-Bromopyridin-3-yl)methyl)morpholine** lies in its bifunctional nature, which provides two primary sites for further chemical modification.

Caption: Primary sites for chemical functionalization.

- Site A (C-Br Bond): The carbon-bromine bond on the pyridine ring is the primary site for building molecular complexity. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including:
 - Suzuki Coupling: To form new carbon-carbon bonds with boronic acids, introducing aryl or alkyl groups.
 - Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, adding substituted amines.
 - Sonogashira Coupling: To form carbon-carbon triple bonds with terminal alkynes.
- Site B (Morpholine Nitrogen): The tertiary amine of the morpholine ring is basic. It can be protonated to form salts, a common strategy for improving the solubility and crystallinity of drug candidates.

This dual reactivity allows for a modular approach to library synthesis, where the core scaffold can be elaborated at Site A to modulate target affinity and selectivity, while the properties of Site B are leveraged to optimize the pharmacokinetic profile.

Applications in Drug Discovery Programs

The morpholine scaffold is a recurring motif in compounds targeting the central nervous system (CNS) and in oncology.^[7] Its ability to improve brain permeability and solubility makes it an attractive component for CNS drug candidates.^[7] In oncology, aryl-morpholine structures are known pharmacophores for interacting with critical targets like the phosphatidylinositol 3-kinase (PI3K) family.^[7]

Therefore, **4-((6-Bromopyridin-3-yl)methyl)morpholine** is an ideal starting material for research programs in these areas. By functionalizing the bromopyridine ring, researchers can rapidly generate novel analogues for screening against kinases, G-protein coupled receptors, and other targets implicated in neurodegenerative diseases, mood disorders, and cancer.^[7]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
- Storage: Store the compound in a tightly sealed container in a cool, dry environment, preferably under an inert atmosphere like argon or nitrogen to ensure long-term stability.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-((6-Bromopyridin-3-yl)methyl)morpholine is more than a simple chemical reagent; it is a strategically designed molecular building block. It provides medicinal chemists with a robust and versatile platform that combines a readily functionalizable handle with a proven pharmacophoric element. Its logical synthesis and clear potential for elaboration make it a highly valuable tool for accelerating the discovery and development of novel, high-efficacy therapeutic agents.

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